molecular formula C19H38O B1220559 Disparlure CAS No. 35898-62-5

Disparlure

Cat. No.: B1220559
CAS No.: 35898-62-5
M. Wt: 282.5 g/mol
InChI Key: HFOFYNMWYRXIBP-UHFFFAOYSA-N
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Description

cis-7,8-epoxy-2-methyloctadecane , is a sex pheromone primarily found in female gypsy moths (Lymantria dispar). This compound plays a crucial role in the mating behavior of these moths by attracting male counterparts. Disparlure is a viscous, colorless oil with a chemical formula of C19H38O and a molar mass of 282.512 g·mol−1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disparlure can be achieved through various methods, including chiral pool synthesis and asymmetric epoxidation. One common approach involves the use of asymmetric epoxidation to construct the epoxide ring from diols. This method is preferred due to its simplicity and cost-effectiveness, often yielding over 70% .

Industrial Production Methods: Industrial production of this compound typically involves the enantioselective epoxidation of internal olefins. This method ensures the production of enantiomerically pure this compound, which is essential for its biological activity. The process may include steps such as catalytic reduction of acetylenes and sequential Kolbe electrolysis .

Chemical Reactions Analysis

Types of Reactions: Disparlure undergoes several types of chemical reactions, including:

    Oxidation: The epoxide ring in this compound can be oxidized to form diols.

    Reduction: Reduction reactions can convert the epoxide ring to an alcohol.

    Substitution: The epoxide ring can be opened through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can open the epoxide ring.

Major Products:

Scientific Research Applications

Disparlure has a wide range of applications in scientific research:

Mechanism of Action

Disparlure exerts its effects by binding to specific pheromone-binding proteins (PBPs) in the male gypsy moth’s antennae. These proteins transport the pheromone molecules to pheromone receptors (PRs) located on the olfactory sensory neurons. The binding of this compound to these receptors triggers a neuronal response, leading to the attraction of male moths to the female .

Comparison with Similar Compounds

    Monachalure: Another sex pheromone found in the nun moth (Lymantria monacha).

    Bombykol: A sex pheromone found in the silkworm moth (Bombyx mori).

Comparison:

This compound’s unique properties and applications make it a valuable compound in both scientific research and practical applications in pest control.

Properties

IUPAC Name

2-decyl-3-(5-methylhexyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFYNMWYRXIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860443
Record name 2-Decyl-3-(5-methylhexyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35898-62-5
Record name Disparlure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035898625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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